molecular formula C9H11ClZn B3183180 2,5-Dimethylbenzylzinc chloride CAS No. 737797-24-9

2,5-Dimethylbenzylzinc chloride

Cat. No.: B3183180
CAS No.: 737797-24-9
M. Wt: 220 g/mol
InChI Key: RPWOUKUSRSWDPQ-UHFFFAOYSA-M
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Description

2,5-Dimethylbenzylzinc chloride: is an organozinc compound with the molecular formula C₉H₁₁ClZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,5-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,5-Dimethylbenzylzinc chloride can undergo substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran is a preferred solvent due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 2,5-Dimethylbenzylzinc chloride is extensively used in organic synthesis for the formation of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable reagent in the synthesis of natural products and pharmaceuticals.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in the synthesis of complex organic molecules makes it an important reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,5-dimethylbenzylzinc chloride exerts its effects in chemical reactions involves the transfer of the benzyl group to an electrophilic substrate. This transfer is facilitated by the presence of a palladium catalyst, which activates the organozinc compound and promotes the formation of a new carbon-carbon bond. The molecular targets in these reactions are typically electrophilic carbon atoms in the substrate molecule.

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzyl chloride
  • 2,5-Dimethylbenzyl bromide
  • 2,5-Dimethylphenylzinc chloride

Uniqueness: 2,5-Dimethylbenzylzinc chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed in cross-coupling reactions.

Properties

IUPAC Name

chlorozinc(1+);2-methanidyl-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOUKUSRSWDPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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